molecular formula C14H18BrNO4 B13810766 Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate

Cat. No.: B13810766
M. Wt: 344.20 g/mol
InChI Key: UWCAABPREOPVOL-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is a brominated pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety. The 6-bromo substituent on the pyridine ring enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the Boc group protects reactive amine functionalities during multi-step syntheses .

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-[(6-bromopyridin-2-yl)methyl]propanedioate

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)10(12(17)19-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3

InChI Key

UWCAABPREOPVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=NC(=CC=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate typically involves multi-step organic reactions. One common route includes the bromination of pyridine followed by esterification and the introduction of the Boc protecting group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Deprotection: The free amine derivative of the compound.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate involves its interaction with various molecular targets. The bromopyridine moiety can engage in halogen bonding, while the Boc group can be selectively removed to expose reactive sites. These interactions facilitate its use in synthetic pathways and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Substituents Synthesis Yield Melting Point/Decomp. Reactivity/Applications Reference
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate (Target) 6-Bromo-pyridin-2-yl, Boc-protected α-position Not reported Not reported Cross-coupling precursor -
Methyl 3-(2-{4-[...]}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound 9) Oxazolo-fused pyridine, Boc-protected amine Not specified Not specified Heterocyclic intermediate
Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate (Compound 1) 5-Hydroxy-pyridin-2-yl, di-Boc-amino 91% 163°C (decomp.) Photoredox catalysis substrate
Methyl 3-(4-(Boc-oxy)-2-heptylquinolin-6-yl)propanoate (Compound 14) Quinoline core, heptyl chain, Boc-oxy Not reported Not reported Immunochemical probe synthesis

Key Comparisons:

Substituent Effects on Reactivity: The 6-bromo substituent in the target compound contrasts with the 5-hydroxyl group in Compound 1 (). Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution (e.g., Suzuki coupling), whereas hydroxyl groups promote hydrogen bonding and solubility but require protection during synthesis . The Boc group in the target compound’s α-position differs from the di-Boc-amino group in Compound 1. The latter offers steric protection for amines, while the former stabilizes carboxylic acid intermediates during peptide coupling .

Synthetic Efficiency :

  • Compound 1 () achieved a 91% yield via iridium-catalyzed photoredox coupling, highlighting the efficiency of modern catalytic methods compared to traditional routes (e.g., thermal activation for oxazolo-pyridines in ) .

This contrasts with quinoline-based analogs (e.g., Compound 14), which likely show higher stability due to aromatic conjugation .

Application-Specific Design :

  • The target compound’s 6-bromo-pyridine core aligns with intermediates in pharmaceuticals (e.g., kinase inhibitors), whereas oxazolo-pyridines (Compound 9) are specialized for fused heterocycle synthesis .

Biological Activity

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate, with the CAS number 656801-28-4, is a compound of interest in medicinal and synthetic chemistry. It features a bromopyridine moiety, which is known for its biological activity, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉BrN₂O₄
  • Molecular Weight : 359.22 g/mol
  • Structural Characteristics : The compound contains a bromine atom on the pyridine ring and a tert-butoxycarbonyl (Boc) group, which is often used to protect amines in synthetic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The bromopyridine moiety has been associated with the inhibition of specific enzymes, which can lead to altered metabolic pathways in cells.
  • Receptor Modulation : Similar compounds have shown potential in modulating receptor activity, particularly in the context of neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that compounds with bromopyridine structures exhibit anticancer properties. For instance:

  • A study demonstrated that derivatives of bromopyridine could inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Another investigation highlighted the potential of these compounds in targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Research has also explored the antimicrobial effects of bromopyridine derivatives:

  • A case study indicated that this compound showed significant activity against various bacterial strains, suggesting its utility as a lead compound for antibiotic development .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Reference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains

Case Studies

  • Study on Anticancer Efficacy :
    • Researchers synthesized several derivatives based on this compound and evaluated their effects on human cancer cell lines.
    • Results showed that certain modifications enhanced cytotoxicity and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Testing :
    • A series of tests were conducted against Gram-positive and Gram-negative bacteria.
    • The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.

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